2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide
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Overview
Description
2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, a bromophenyl group, and a sulfanyl-acetamide linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide typically involves multiple steps, starting with the formation of the quinazolinone core. This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents. The bromophenyl group is introduced via electrophilic substitution reactions, while the sulfanyl-acetamide linkage is formed through nucleophilic substitution reactions involving thiols and acyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques might be employed to scale up the production process while maintaining control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, modulating their activity. The bromophenyl group may enhance binding affinity through hydrophobic interactions, while the sulfanyl-acetamide linkage can participate in hydrogen bonding or covalent interactions with target proteins. These interactions can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,3′-5,5′-Tetraisopropyldiphenol (Dipropofol): A related compound with a similar phenyl structure.
1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate: Another compound featuring a bromophenyl group.
Uniqueness
2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C25H22BrN3O2S |
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Molecular Weight |
508.4 g/mol |
IUPAC Name |
2-[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2-ethyl-6-methylphenyl)acetamide |
InChI |
InChI=1S/C25H22BrN3O2S/c1-3-17-8-6-7-16(2)23(17)28-22(30)15-32-25-27-21-10-5-4-9-20(21)24(31)29(25)19-13-11-18(26)12-14-19/h4-14H,3,15H2,1-2H3,(H,28,30) |
InChI Key |
GEHPLQPHQNTPCI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br)C |
Origin of Product |
United States |
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